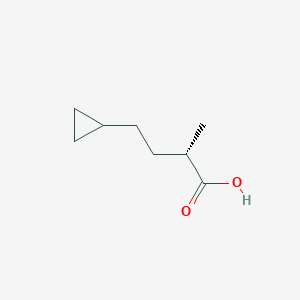
3-(2-Bromo-4-fluorophenoxy)-1-propyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Bromo-4-fluorophenoxy)-1-propyl bromide” is a compound that contains a bromine and a fluorine atom, which are both halogens. It also has a propyl group (a three-carbon chain) and a phenoxy group (a phenol group attached to an oxygen atom). The presence of these functional groups could potentially make this compound useful in various chemical reactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Fluorescent Probes
One application of related bromo-fluorophenoxy compounds involves the synthesis and characterization of fluorescent probes for detecting ions in aqueous solutions. For instance, derivatives of bromo-fluorophenols have been used to develop sensors that exhibit a turn-on fluorescence response upon the detection of fluoride ions in water, demonstrating their utility in environmental monitoring and analysis (Hirai et al., 2016).
Radiopharmaceutical Synthesis
In the radiopharmaceutical field, bromo-fluorophenyl compounds serve as precursors for the synthesis of radiolabeled compounds. For example, the synthesis of no-carrier-added 4-[18F]Fluorophenol from related compounds demonstrates the role of bromo-fluorophenyl derivatives in preparing complex radiopharmaceuticals for diagnostic imaging, showcasing their importance in medical research and diagnostics (Ross et al., 2011).
Environmental and Biological Sensors
Compounds with bromo-fluorophenyl moieties have been investigated for their applications as environmental and biological sensors. For instance, derivatives have been synthesized for the detection of hydrazine, a hazardous substance, in environmental water systems and biological samples. This demonstrates the potential of bromo-fluorophenyl compounds in developing sensitive and selective sensors for harmful chemicals (Zhu et al., 2019).
Liquid Crystal Display Technologies
In materials science, specifically in the development of liquid crystal displays (LCDs), bromo-fluorophenyl derivatives have been explored for their photoalignment properties. The study on azo-containing thiophene-based prop-2-enoates demonstrates the influence of fluoro-substituents on the photoalignment of nematic liquid crystals, indicating the application of such compounds in advanced display technologies (Hegde et al., 2013).
Antimicrobial and Antipathogenic Research
Additionally, bromo-fluorophenyl compounds have been synthesized and evaluated for their antimicrobial and antipathogenic activities. The synthesis of new thiourea derivatives containing bromophenyl and fluorophenyl groups highlights their potential in developing novel anti-microbial agents with antibiofilm properties, addressing the need for new therapies against resistant microbial strains (Limban et al., 2011).
Safety and Hazards
As with any chemical compound, handling “3-(2-Bromo-4-fluorophenoxy)-1-propyl bromide” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .
Eigenschaften
IUPAC Name |
2-bromo-1-(3-bromopropoxy)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2FO/c10-4-1-5-13-9-3-2-7(12)6-8(9)11/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBQVDGWMJINDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-fluorophenoxy)-1-propyl bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2986314.png)
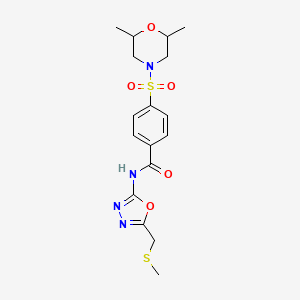

![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2986321.png)
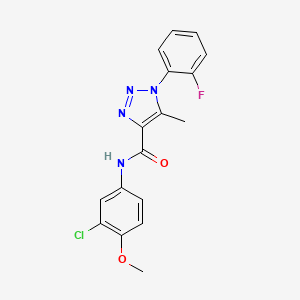

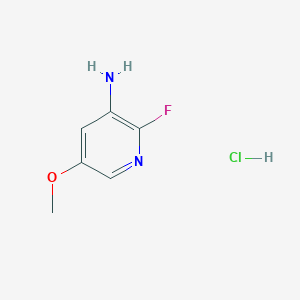

![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B2986331.png)
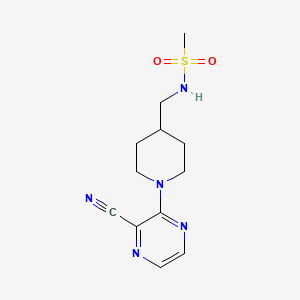
![{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2986334.png)
![N-(3'-acetyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2986335.png)
